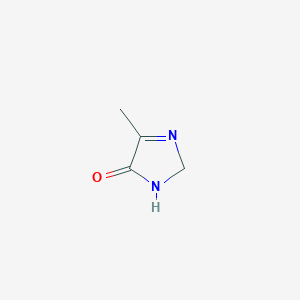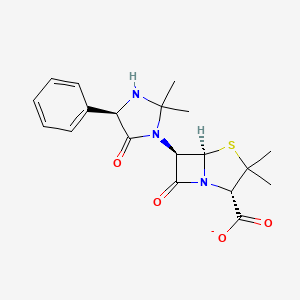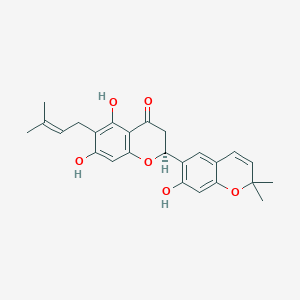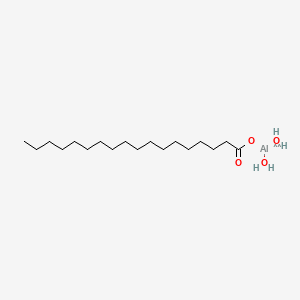
Aluminum monostearate
説明
Synthesis Analysis
The synthesis of aluminum monostearate and related aluminum compounds involves various strategies, including the reduction of Al-X (X = halide) bonds in precursors to create both tetrameric and monomeric aluminum(I) compounds. These syntheses often employ sterically bulky ligands for tetrameric compounds and monovalent chelating ligands for stable monomeric compounds. Theoretical studies on these processes highlight the role of lone pair electrons in the preparation of aluminum-containing compounds, emphasizing the importance of Lewis basicity in these reactions (Roesky & Kumar, 2005).
Molecular Structure Analysis
Aluminum complexes demonstrate a variety of molecular structures, including mononuclear and dinuclear configurations stabilized by different ligands. X-ray diffraction analyses of these complexes reveal their intricate arrangements, which play a crucial role in their reactivity and potential applications in polymerization and other chemical processes (Li-juan Chen et al., 2015).
Chemical Reactions and Properties
The reactivity of aluminum compounds, including those related to aluminum monostearate, involves selective hydroboration of carbonyl compounds and catalysis of various reactions. These aluminum-based catalysts are known for their efficiency in processes such as the polymerization of ε-caprolactone, showcasing the versatility of aluminum compounds in facilitating a wide range of chemical transformations (Vineet K. Jakhar et al., 2016).
Physical Properties Analysis
The physical properties of aluminum compounds, including those structurally similar to aluminum monostearate, are determined by their molecular structure. The formation of mononuclear and dinuclear complexes with specific ligands influences their solubility, stability, and overall physical behavior. These properties are critical for their potential use in various chemical processes and applications.
Chemical Properties Analysis
Aluminum complexes exhibit a range of chemical properties, including Lewis acidity, reactivity towards hydroboration, and catalytic activity in polymerization reactions. The Lewis acidity of these compounds, in particular, is a key factor in their reactivity and the mechanisms through which they participate in chemical reactions. The ability of aluminum complexes to catalyze the synthesis of polymers and other compounds underlines the importance of understanding their chemical properties for potential applications (Mamta Bhandari et al., 2023).
科学的研究の応用
Neurotoxic Effects of Aluminum Compounds
Aluminum compounds, including aluminum monostearate, have been extensively studied for their neurotoxic effects. Research has shown that aluminum exposure can lead to significant neurochemical, biochemical, and histopathological alterations in the brain. These changes are associated with cognitive deficits, neuropsychiatric disturbances, oxidative stress, and alterations in neurotransmitter systems (Liaquat et al., 2019).
Environmental and Health Impacts
Aluminum's presence in the environment can have various effects on both aquatic and terrestrial ecosystems. It is recognized as a toxic agent to gill-breathing animals, causing osmoregulatory failure and enzyme disruptions. Additionally, aluminum can accumulate in invertebrates and plants, potentially entering terrestrial food chains and affecting mammalian and avian metabolic processes (Rosseland et al., 1990).
Reproductive and Immune System Effects
Research has indicated that aluminum exposure can impair reproductive performance and seminal plasma biochemistry in male rabbits, demonstrating its potential reproductive toxicity (Yousef et al., 2005). Additionally, aluminum exposure can affect the immune system, impacting autoimmunity, oral tolerance, immune cell expression, hypersensitivity, and erythrocyte immune function (Zhu et al., 2013).
Cardiovascular Effects
Aluminum exposure, even at dietary levels, can promote vascular dysfunction and increase blood pressure in rats. This is attributed to the concerted action of NAD(P)H oxidase and COX-2, leading to decreased nitric oxide bioavailability and increased reactive oxygen species production (Martinez et al., 2017).
Hepatotoxicity and Aluminum
Studies on aluminum-induced hepatotoxicity have shown that natural antioxidants, such as taurine, can mitigate the effects of aluminum on liver health. Aluminum exposure results in elevations in serum alanine aminotransferase activity and other markers of liver damage. Prophylactic and therapeutic interventions with antioxidants have demonstrated effectiveness against aluminum-induced liver damage (El-Sayed et al., 2011).
作用機序
- Aluminum monostearate is a salt of stearic acid and aluminum, with the molecular formula Al(OH)₂C₁₈H₃₅O₂ .
- Its primary targets include:
- Troponin C : This protein is found in slow skeletal and cardiac muscles. Aluminum binds to troponin C, potentially affecting muscle function .
- Voltage-dependent anion-selective channels (VDAC) : Aluminum inhibits these channels, which play a role in calcium transport and cell function .
- The affected pathways include:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
特性
InChI |
InChI=1S/C18H36O2.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2-17H2,1H3,(H,19,20);;2*1H2/q;+1;;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPZNTLJVJGRCI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al].O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39AlO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048697 | |
| Record name | Aluminum monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Aluminum, dihydroxy(octadecanoato-.kappa.O)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Mechanism of Action |
Antacids perform a neutralization reaction, ie. they buffer gastric acid, raising the pH to reduce acidity in the stomach. When gastric hydrochloric acid reaches the nerves in the gasitrointestinal mucosa, they signal pain to the central nervous system. This happens when these nerves are exposed, as in peptic ulcers. The gastric acid may also reach ulcers in the esophagus or the duodenum. Other mechanisms may contribute, such as the effect of aluminum ions inhibiting smooth muscle cell contraction and delaying gastric emptying. Aluminum is known to bind troponin C (a muscle protein) and to interfere with voltage-dependent calcium transport. Aluminum also binds to and inhibits the activity of mitochondrial voltage gated channels (VDAC). | |
| Record name | Aluminium monostearate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Aluminum monostearate | |
CAS RN |
7047-84-9 | |
| Record name | Aluminum monostearate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007047849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium monostearate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminum, dihydroxy(octadecanoato-.kappa.O)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroxyaluminium stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-S-[(1Z)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257606.png)


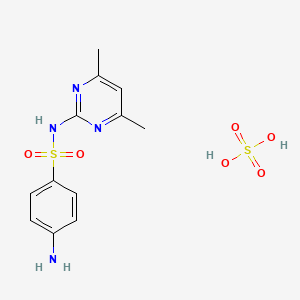
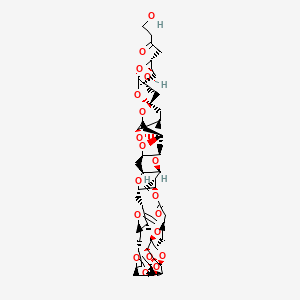

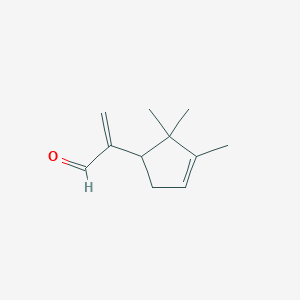
![Pyrazolo[1,5-c]quinazoline](/img/structure/B1257617.png)
![methyl (1R,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1257620.png)

![(8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1257622.png)
